(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a propoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of the 2-propoxyphenyl intermediate through the reaction of 2-bromophenol with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridinyl Group: The next step involves coupling the 2-propoxyphenyl intermediate with a pyridinyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the cyano group are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-methoxyphenyl)-N-pyridin-3-ylprop-2-enamide
- (E)-2-cyano-3-(2-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide
- (E)-2-cyano-3-(2-butoxyphenyl)-N-pyridin-3-ylprop-2-enamide
Uniqueness
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide stands out due to its specific propoxyphenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
500103-76-4 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-10-23-17-8-4-3-6-14(17)11-15(12-19)18(22)21-16-7-5-9-20-13-16/h3-9,11,13H,2,10H2,1H3,(H,21,22)/b15-11+ |
InChI Key |
UNVFOAJJZCQEQM-RVDMUPIBSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CN=CC=C2 |
solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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